molecular formula C10H15NO4 B1381418 2-[(Tert-butoxy)methyl]-4-methyl-1,3-oxazole-5-carboxylic acid CAS No. 1565112-25-5

2-[(Tert-butoxy)methyl]-4-methyl-1,3-oxazole-5-carboxylic acid

Cat. No.: B1381418
CAS No.: 1565112-25-5
M. Wt: 213.23 g/mol
InChI Key: CAOSWUHZWWHTRP-UHFFFAOYSA-N
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Description

2-[(Tert-butoxy)methyl]-4-methyl-1,3-oxazole-5-carboxylic acid is an organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a tert-butoxy group, which is often used as a protecting group in organic synthesis due to its stability under various reaction conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tert-butoxy)methyl]-4-methyl-1,3-oxazole-5-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the tert-butoxy group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The tert-butoxy group can be introduced using tert-butyl alcohol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(Tert-butoxy)methyl]-4-methyl-1,3-oxazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxazole ring or the carboxylic acid group.

    Substitution: The tert-butoxy group can be substituted under appropriate conditions to introduce different substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce reduced oxazole compounds .

Scientific Research Applications

2-[(Tert-butoxy)methyl]-4-methyl-1,3-oxazole-5-carboxylic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Tert-butoxy)methyl]-4-methyl-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxy group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule. The oxazole ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-methyl-1,3-oxazole-5-carboxylic acid
  • 2-[(Tert-butoxy)methyl]-1,3-oxazole-5-carboxylic acid

Uniqueness

2-[(Tert-butoxy)methyl]-4-methyl-1,3-oxazole-5-carboxylic acid is unique due to the presence of both the tert-butoxy group and the oxazole ring. This combination provides stability and reactivity, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-methyl-2-[(2-methylpropan-2-yl)oxymethyl]-1,3-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-6-8(9(12)13)15-7(11-6)5-14-10(2,3)4/h5H2,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOSWUHZWWHTRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)COC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(Tert-butoxy)methyl]-4-methyl-1,3-oxazole-5-carboxylic acid
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2-[(Tert-butoxy)methyl]-4-methyl-1,3-oxazole-5-carboxylic acid

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